molecular formula C7H2F3IN2 B13089318 6-Iodo-5-(trifluoromethyl)nicotinonitrile

6-Iodo-5-(trifluoromethyl)nicotinonitrile

Cat. No.: B13089318
M. Wt: 298.00 g/mol
InChI Key: YKULXRQVINCMNE-UHFFFAOYSA-N
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Description

6-Iodo-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F3IN2 and a molecular weight of 298.0 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

6-Iodo-5-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

6-Iodo-5-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Iodo-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactions, making the compound valuable in various research applications .

Comparison with Similar Compounds

6-Iodo-5-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

    6-Chloro-5-(trifluoromethyl)nicotinonitrile: Similar structure but with a chlorine atom instead of iodine.

    5-(Trifluoromethyl)nicotinonitrile: Lacks the iodine atom, affecting its reactivity and applications.

    6-Bromo-5-(trifluoromethyl)nicotinonitrile: Contains a bromine atom, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of iodine and trifluoromethyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H2F3IN2

Molecular Weight

298.00 g/mol

IUPAC Name

6-iodo-5-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(2-12)3-13-6(5)11/h1,3H

InChI Key

YKULXRQVINCMNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)C#N

Origin of Product

United States

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